Ethyl 4-methoxyquinoline-2-carboxylate
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Overview
Description
Ethyl 4-methoxyquinoline-2-carboxylate is an organic compound with the molecular formula C13H13NO3. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by a quinoline ring system substituted with an ethyl ester group at the 2-position and a methoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxyquinoline-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate with iodomethane. This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Ethyl 4-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-methoxyquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 4-hydroxyquinoline-2-carboxylate
- Ethyl 4-chloroquinoline-2-carboxylate
- Ethyl 4-aminoquinoline-2-carboxylate
These compounds share a similar quinoline core structure but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to its methoxy group, which can influence its reactivity and biological activity .
Biological Activity
Ethyl 4-methoxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound is a quinoline derivative characterized by a methoxy group at the 4-position and a carboxylate group at the 2-position. Its synthesis typically involves various chemical reactions such as oxidation, reduction, and substitution, which can yield different quinoline derivatives with potential biological applications.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 2.33 |
Candida albicans | 16.69 |
Pseudomonas aeruginosa | 13.40 |
These results highlight the compound's potential as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms that may involve the induction of apoptosis or cell cycle arrest. For instance, one study reported that derivatives of this compound exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating promising cytotoxic effects .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It has been suggested that this compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of α-glucosidase, which is relevant in diabetes management .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives including this compound found that modifications in the substituents significantly affected their antimicrobial potency. The most potent derivative demonstrated an IC50 value of 26.0 µM against α-glucosidase, emphasizing the importance of structural variations on biological activity .
- Cytotoxicity in Cancer Cells : Another research project evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that treatment led to significant cell death and reduced proliferation rates compared to controls, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives to assess its unique properties:
Compound | Substituent | Biological Activity |
---|---|---|
Ethyl 4-hydroxyquinoline-2-carboxylate | Hydroxy group | Moderate antimicrobial activity |
Ethyl 4-chloroquinoline-2-carboxylate | Chloro group | High anticancer activity |
Ethyl 4-aminoquinoline-2-carboxylate | Amino group | Strong enzyme inhibition |
This comparison illustrates how variations in substituents can lead to differing biological activities among quinoline derivatives .
Properties
IUPAC Name |
ethyl 4-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11-8-12(16-2)9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXYFFJMHAYWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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